

# Prothoate: An In-depth Technical Guide to its Environmental Fate and Toxicology

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Prothoate** is an obsolete organophosphate insecticide. Consequently, comprehensive data on its environmental fate and toxicology according to current regulatory standards are limited. This guide synthesizes available information and, where necessary, draws comparisons with structurally similar organophosphates to provide a comprehensive overview.

# **Executive Summary**

Prothoate is an organothiophosphate insecticide and acaricide formerly used to control a range of agricultural pests.[1] Its mode of action, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity.[1][2] This document provides a detailed examination of the environmental fate and toxicological profile of prothoate, intended for an audience of researchers and professionals in drug development and environmental science. Due to its status as an obsolete pesticide, data on its environmental behavior is scarce; therefore, information from structurally related compounds, such as phenthoate and dimethoate, is used to infer potential environmental characteristics where specific data for prothoate is unavailable.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **prothoate** is presented in Table 1. These properties are crucial for predicting its behavior and transport in the environment.



Table 1: Physicochemical Properties of **Prothoate** 

Property	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>20</sub> NO <sub>3</sub> PS <sub>2</sub>	[3]
Molecular Weight	285.36 g/mol	[3]
Appearance	Colorless crystalline solid	[3]
Water Solubility	2500 mg/L at 20°C	[2]
Vapor Pressure	1.3 x 10 <sup>-2</sup> Pa at 20°C	[2]
Log P (Octanol-Water Partition Coefficient)	2.17	[2]

### **Environmental Fate**

The environmental fate of a pesticide describes its transport and transformation in various environmental compartments, including soil, water, and air.

# **Degradation**

Pesticide degradation occurs through biotic (microbial) and abiotic (hydrolysis, photolysis) processes.[4]

Hydrolysis is a key degradation pathway for organophosphates, particularly under alkaline conditions.[5] While specific hydrolysis data for **prothoate** is limited, organothiophosphates are known to be susceptible to hydrolysis, which involves the cleavage of the phosphate ester bond. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH.

Photodegradation, or photolysis, is the breakdown of chemicals by light.[6] For many organophosphates, photolysis is a minor dissipation pathway.[7] The extent of photolysis depends on the presence of photosensitizers and the intensity of sunlight.

Microbial degradation is a significant pathway for the breakdown of organophosphate pesticides in soil.[4] Both aerobic and anaerobic metabolism can occur, leading to the formation of various degradation products. Specific half-lives for **prothoate** in soil and water are not



readily available. For the structurally similar pesticide phenthoate, the half-life in soil is approximately 12 days at a pH of 8.0.[5]

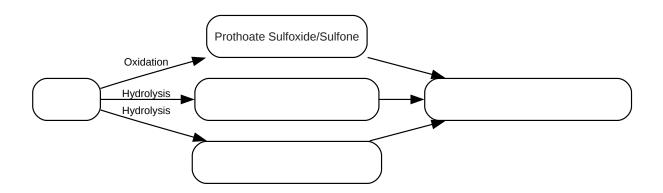
## **Mobility**

The mobility of a pesticide in the environment is influenced by its water solubility and its tendency to adsorb to soil particles.

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A high Koc value indicates strong adsorption and low mobility. Specific Koc values for **prothoate** are not available. For the related compound dimethoate, the Koc is low (20), indicating high mobility in soil.[7]

#### **Environmental Degradation Pathway**

Based on the known degradation pathways of other organothiophosphates like phorate, a potential degradation pathway for **prothoate** can be proposed.[8] This would likely involve oxidation of the thioether group, hydrolysis of the phosphate ester, and cleavage of the carbamoyl group.



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Caption: Hypothetical degradation pathway of **prothoate** in the environment.

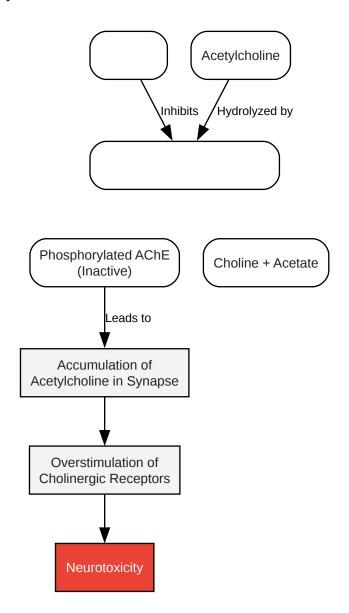
# **Toxicology**

**Prothoate** is classified as a highly hazardous pesticide.[2] Its toxicity stems from its ability to inhibit acetylcholinesterase.



#### **Mechanism of Action**

**Prothoate** is an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synapses. By inhibiting AChE, **prothoate** causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxicity.



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Caption: Signaling pathway of acetylcholinesterase inhibition by **prothoate**.

# **Mammalian Toxicology**



**Prothoate** is highly toxic to mammals via oral and dermal routes of exposure.

Table 2: Mammalian Toxicity of Prothoate

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	8-25 mg/kg	[2]
Acute Dermal LD50	Rat	16 mg/kg	[2]

### **Ecotoxicology**

**Prothoate** poses a high risk to non-target organisms in the environment.

Table 3: Ecotoxicity of Prothoate

Organism	Endpoint	Value	Reference
Birds (as unspecified)	Acute Oral LD50	High toxicity	[2]
Daphnia magna (Water flea)	48h EC₅o (Immobilisation)	No specific data available	
Algae (Scenedesmus subspicatus)	72h EC₅o (Growth Inhibition)	No specific data available	
Earthworm (Eisenia fetida)	14d LC50	No specific data available	
Honeybee (Apis mellifera)	48h Acute Contact	High toxicity	[9]

# **Experimental Protocols**

Standardized protocols, such as those developed by the Organisation for Economic Cooperation and Development (OECD), are used to assess the environmental fate and toxicity of chemicals.

### **Environmental Fate Studies**

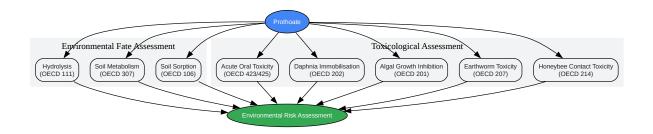


- Hydrolysis: OECD Guideline 111 is typically followed to determine the rate of hydrolysis as a function of pH.
- Soil Metabolism: OECD Guideline 307 is used to study the aerobic and anaerobic transformation of the substance in soil.[10]
- Soil Sorption/Desorption: OECD Guideline 106 is employed to determine the soil sorption coefficient (Koc) using batch equilibrium methods.

## **Toxicological Studies**

- Acute Oral Toxicity (Rodent): OECD Guideline 423 (Acute Toxic Class Method) or 425 (Upand-Down Procedure) are used to determine the LD<sub>50</sub>.
- Acute Dermal Toxicity (Rodent): OECD Guideline 402 is followed to assess dermal toxicity.
- Daphnia magna Immobilisation Test: OECD Guideline 202 is a 48-hour acute test to determine the EC<sub>50</sub> for immobilisation.[2][11][12][13]
- Algal Growth Inhibition Test: OECD Guideline 201 is a 72-hour test, typically using Scenedesmus subspicatus or Pseudokirchneriella subcapitata, to determine the EC₅₀ for growth inhibition.[14][15][16]
- Earthworm Acute Toxicity Test: OECD Guideline 207 is a 14-day test to determine the LC<sub>50</sub> in artificial soil.[17][18][19][20][21]
- Honeybee Acute Contact Toxicity Test: OECD Guideline 214 is used to determine the 48-hour contact LD<sub>50</sub>.[17][22]





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Caption: General experimental workflow for environmental risk assessment of a pesticide.

## **Analytical Methods**

The determination of **prothoate** residues in environmental matrices typically involves extraction followed by chromatographic analysis.

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to
  isolate prothoate from water samples.[5] For soil and sediment, solvent extraction methods
  are employed.
- Analysis: Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame
  photometric detector (FPD) are suitable for the analysis of organophosphate pesticides.[23]
  Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high
  sensitivity and selectivity for the analysis of polar pesticides in water.[5][13]

#### **Conclusion**

**Prothoate** is a highly toxic organophosphate insecticide with the potential for significant environmental impact. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxic effects in a wide range of organisms. While specific data on its environmental fate are limited due to its obsolete status, its physicochemical properties and the behavior of similar compounds suggest a potential for mobility in soil and persistence under



certain conditions. The high toxicity to mammals and non-target organisms underscores the environmental and health risks associated with its use. This guide provides a comprehensive overview based on available data and established scientific principles, highlighting the need for caution and further research on the long-term environmental consequences of such compounds.

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